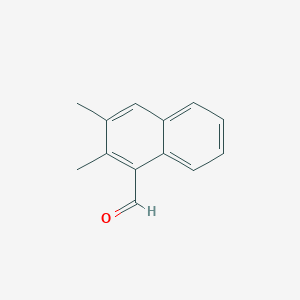
2,3-Dimethyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of two methyl groups at the 2 and 3 positions on the naphthalene ring, and an aldehyde group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-naphthaldehyde typically involves the formylation of 2,3-dimethylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the aldehyde group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: 2,3-Dimethyl-1-naphthoic acid.
Reduction: 2,3-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-naphthaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. In biological systems, it can form Schiff bases with primary amines, which can further undergo cyclization or other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-Naphthaldehyde: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.
2-Methyl-1-naphthaldehyde: Contains only one methyl group, leading to different steric and electronic effects.
2,3-Dimethoxy-1-naphthaldehyde: Contains methoxy groups instead of methyl groups, affecting its chemical properties and reactivity.
Uniqueness: 2,3-Dimethyl-1-naphthaldehyde is unique due to the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
5811-89-2 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2,3-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3 |
Clave InChI |
KCKAGGPNSPNAOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
![1,1',1'',1''',1'''',1'''''-(([1,1'-Biphenyl]-2,2',6-triyltris(oxy))tris(phosphanetriyl))hexakis(1H-pyrrole)](/img/structure/B12817444.png)
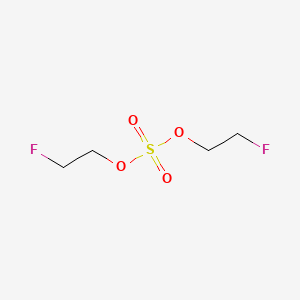

![5-((2-Oxo-6'-(piperazin-1-yl)-1,2-dihydro-[3,3'-bipyridin]-5-yl)methylene)thiazolidine-2,4-dione 2,2,2-trifluoroacetate](/img/structure/B12817472.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
![5-iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12817478.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine](/img/structure/B12817483.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12817490.png)
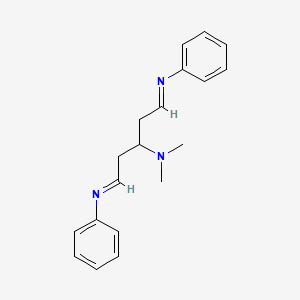
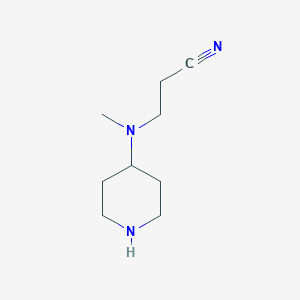
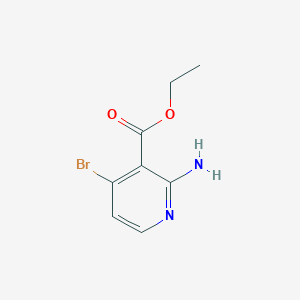
![(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid](/img/structure/B12817503.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)
